1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
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Overview
Description
1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring
Preparation Methods
The synthesis of 1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-propyl-1H-pyrazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolopyridine oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: Due to its unique electronic properties, the compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: This compound has a similar structure but lacks the propyl group, which may affect its biological activity and chemical reactivity.
5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-methyl-3-propyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H17N3/c1-3-4-9-8-5-6-11-7-10(8)13(2)12-9/h11H,3-7H2,1-2H3 |
InChI Key |
NHZMWCGKMBXVMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1CCNC2)C |
Origin of Product |
United States |
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